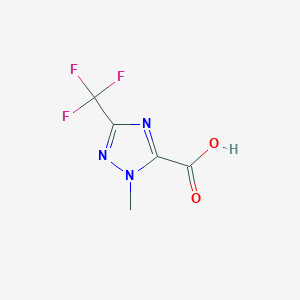

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid

Description

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1, a trifluoromethyl group at position 3, and a carboxylic acid moiety at position 5. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) and influencing its reactivity in coupling reactions .

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-11-2(3(12)13)9-4(10-11)5(6,7)8/h1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTIORFKJVWSAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methyl-1H-1,2,4-triazole with trifluoroacetic anhydride, followed by hydrolysis to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under thermal conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Biological Applications

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid exhibits promising biological activities that make it a candidate for drug development:

Antimicrobial Activity

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, triazole derivatives have been explored as potential antifungal agents due to their ability to inhibit fungal growth by targeting specific enzymes involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Antimalarial Agents

A series of synthetic derivatives based on triazole frameworks have been developed as antimalarial agents. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy of these compounds against Plasmodium falciparum, the parasite responsible for malaria. Studies suggest that these compounds can act by disrupting the metabolic pathways of the parasite .

Agrochemical Applications

The compound's application extends to agrochemicals, where it serves as a precursor for developing fungicides and herbicides. Its ability to interact with plant metabolic pathways makes it valuable in creating effective agricultural chemicals that can protect crops from various diseases.

Case Study 1: Antifungal Activity

A study conducted by researchers synthesized several derivatives of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid and evaluated their antifungal activity against Candida species. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations (MICs) lower than traditional antifungal agents .

Case Study 2: Antimalarial Efficacy

Another research effort focused on the synthesis of triazole-based benzenesulfonamides as potential antimalarial drugs. The study highlighted how modifications at specific positions on the triazole ring influenced biological activity. The most promising candidates demonstrated significant efficacy in vitro against malaria parasites .

Mechanism of Action

The mechanism by which 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid and related compounds:

*Estimated based on analogous structures.

Structural and Electronic Effects

- Trifluoromethyl vs. Methyl/Bromo : The CF₃ group increases lipophilicity (logP ~1.5–2.0) compared to methyl (logP ~0.5) and enhances metabolic stability. Its strong electron-withdrawing nature stabilizes the triazole ring and lowers the carboxylic acid’s pKa, favoring salt formation under physiological conditions .

- Triazole vs. Pyrazole : The triazole core (three nitrogen atoms) offers greater hydrogen-bonding capacity and thermal stability compared to pyrazoles. This may enhance binding affinity in biological targets, such as enzymes or receptors .

Biological Activity

1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. The trifluoromethyl group plays a crucial role in modulating the compound's interaction with biological targets.

Synthetic Route

The general synthetic route includes:

- Starting Materials : Hydrazonyl chlorides and trifluoroacetaldehyde.

- Reagents : Base catalysts such as triethylamine.

- Conditions : Reflux in organic solvents like dichloromethane.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole structure exhibit notable antimicrobial properties. For instance, derivatives of 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole have shown effectiveness against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid | E. coli | 22.76 µmol/ml |

| Bacillus pumilis | 7.69 µmol/ml | |

| Streptococcus faecalis | 14.34 µmol/ml |

These results indicate that the compound possesses comparable activity to established antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

In vitro studies have shown that derivatives of triazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. For example:

| Compound | COX-2 Inhibition IC50 | Selectivity (COX-1/COX-2) |

|---|---|---|

| 5d (a derivative) | 17.9 nM | 1080 |

This selectivity suggests potential for developing anti-inflammatory drugs with fewer side effects compared to non-selective COX inhibitors .

Antitumor Activity

Preliminary investigations into the antitumor properties of triazole derivatives have yielded promising results. Compounds have been shown to induce apoptosis in cancer cell lines such as H460 and PC-9.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Compound 9e | PC-9 | 3.83 µM |

| Compound 9p | H460 | 3.17 µM |

These compounds not only inhibited cell proliferation but also altered cell cycle dynamics and increased reactive oxygen species (ROS) levels, indicating a mechanism for inducing apoptosis .

Case Studies

Several studies have focused on the biological activities of triazole derivatives:

- Antimicrobial Efficacy : A study evaluated various triazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity attributed to the trifluoromethyl group.

- Anti-inflammatory Properties : Another research highlighted a specific derivative's selective inhibition of COX-2 over COX-1, suggesting its potential as a safer anti-inflammatory agent.

- Antitumor Mechanism : Investigations into cancer cell lines revealed that certain triazole compounds could effectively induce apoptosis through ROS generation and modulation of autophagy pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-component reactions (MCRs) using ceric ammonium nitrate (CAN) as a catalyst are effective. For example, refluxing benzil, aldehydes, 3-amino-1,2,4-triazole-5-carboxylic acid, and ammonium acetate in ethanol with 15 mol% CAN for 3–4 hours yields triazole-carboxylic acid derivatives . Alternatively, hydrolysis of ethyl esters (e.g., using NaOH followed by HCl acidification) achieves high yields (90%) under mild conditions .

- Key Variables : Catalyst loading, reaction time, and temperature. CAN-based methods prioritize robustness, while ester hydrolysis requires precise pH control during acidification.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Techniques :

- NMR : Use DMSO-d₆ as a solvent for ¹H NMR to resolve aromatic and carboxylic proton signals (e.g., δ 7.7–8.6 ppm for substituted aryl groups) .

- LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 234 observed for structurally related triazole-carboxylic acids) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N percentages (e.g., ±0.1% deviation indicates high purity) .

Q. What are the thermal stability considerations for handling this compound during storage and reactions?

- Stability : Decomposition occurs above 130°C, as observed in structurally similar triazole-carboxylic acids. Store at room temperature in anhydrous conditions to prevent hydrolysis or thermal degradation .

- Handling : Avoid prolonged heating during synthesis; monitor reaction temperatures via thermocouples.

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly in anticancer studies?

- Assay Design :

- In vitro : Test cytotoxicity against cancer cell lines (e.g., NCI-H522 lung cancer cells) using MTT assays. Structural analogs of triazole-carboxylic acids show growth inhibition (GP ~70%) by targeting kinases like c-Met .

- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl group or triazole ring to assess impact on activity. For example, substituting aryl groups enhances apoptosis induction in MCF-7 and HepG2 cells .

Q. What challenges arise in crystallographic structure determination, and how can they be resolved?

- Challenges : Low crystal quality due to thermal instability or solvent inclusion.

- Solutions :

- Use SHELXL for high-resolution refinement, leveraging its robustness for small-molecule crystallography .

- Validate structures using the Cambridge Structural Database (CSD) to compare bond lengths/angles with analogous compounds .

- Employ PLATON for symmetry checks and validation of twinning or disorder .

Q. How should contradictory results in biological assays (e.g., variable IC₅₀ values across cell lines) be addressed?

- Approach :

- Replicate assays under standardized conditions (e.g., fixed serum concentration, passage number).

- Use orthogonal assays (e.g., Western blotting for c-Met inhibition) to confirm mechanism .

- Analyze physicochemical properties (e.g., logP, solubility) to rule out bioavailability artifacts.

Q. What strategies are effective for derivatizing this compound to enhance its application in targeted drug delivery?

- Derivatization Methods :

- Amide Coupling : React the carboxylic acid with amines (e.g., HATU/DIPEA activation) to generate prodrugs or conjugates. For example, coupling with thiophene derivatives improves targeting in hapten design .

- Esterification : Protect the carboxylic acid as a methyl ester during synthesis to improve cell permeability, followed by in situ hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.